molecular formula C12H12N2O B13682646 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde

2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13682646
M. Wt: 200.24 g/mol
InChI Key: JTKVOXQVZONRDQ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,6-dimethylphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The aldehyde group is introduced through subsequent oxidation reactions. Common reagents used in these reactions include hydrogen peroxide, sodium iodide, and anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carboxylic acid

    Reduction: 2-(2,6-Dimethylphenyl)-1H-imidazole-5-methanol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanide

Uniqueness

2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-9(2)11(8)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

JTKVOXQVZONRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NC=C(N2)C=O

Origin of Product

United States

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